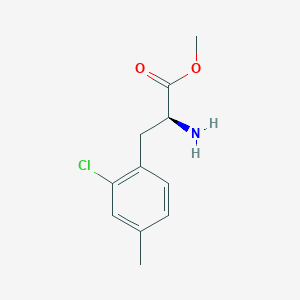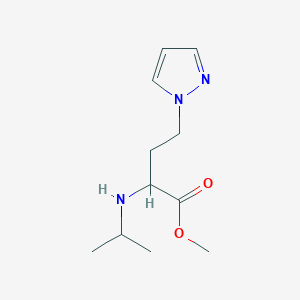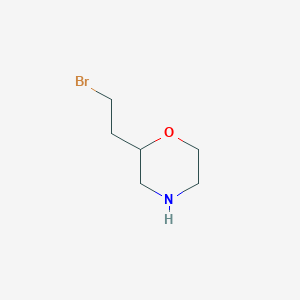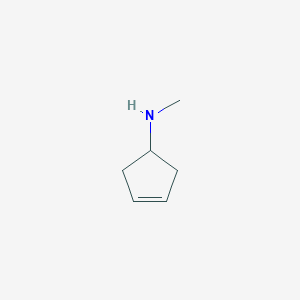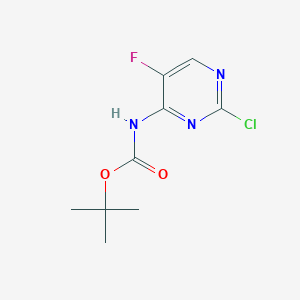
Tert-butyl (2-chloro-5-fluoropyrimidin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-chloro-5-fluoropyrimidin-4-yl)carbamate: is a chemical compound with the molecular formula C15H16ClFN4O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a pyrimidine ring substituted with chlorine and fluorine atoms, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-chloro-5-fluoropyrimidin-4-yl)carbamate typically involves the reaction of 2-chloro-5-fluoropyrimidine with tert-butyl carbamate. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions may vary, but it generally requires heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-chloro-5-fluoropyrimidin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions often involve the use of a base (e.g., K2CO3) and a solvent (e.g., DMF or THF).
Oxidation and Reduction Reactions: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives of the original compound .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(2-chloro-5-fluoropyrimidin-4-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: The compound is utilized in biological research for the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new bioactive molecules.
Medicine: In medicine, tert-butyl N-(2-chloro-5-fluoropyrimidin-4-yl)carbamate is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its versatility makes it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-chloro-5-fluoropyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit or activate certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets may vary based on the specific application and context .
Comparison with Similar Compounds
2-Chloro-5-fluoropyrimidine: A key intermediate used in the synthesis of various pyrimidine derivatives.
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and other compounds.
Uniqueness: tert-Butyl N-(2-chloro-5-fluoropyrimidin-4-yl)carbamate is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
Molecular Formula |
C9H11ClFN3O2 |
|---|---|
Molecular Weight |
247.65 g/mol |
IUPAC Name |
tert-butyl N-(2-chloro-5-fluoropyrimidin-4-yl)carbamate |
InChI |
InChI=1S/C9H11ClFN3O2/c1-9(2,3)16-8(15)14-6-5(11)4-12-7(10)13-6/h4H,1-3H3,(H,12,13,14,15) |
InChI Key |
UQGXCSJTJFFOLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=NC=C1F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


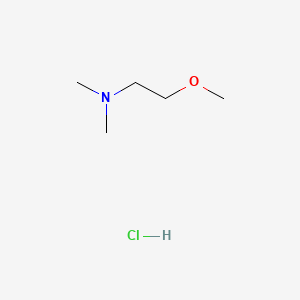
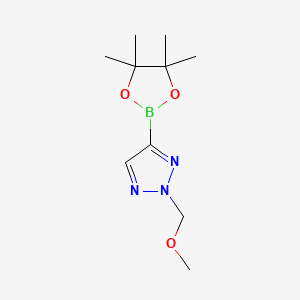

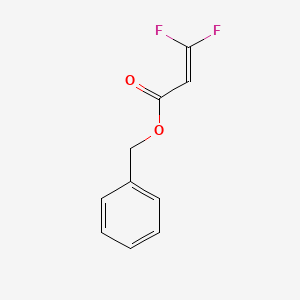
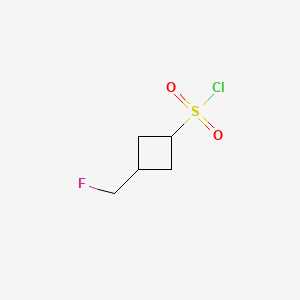
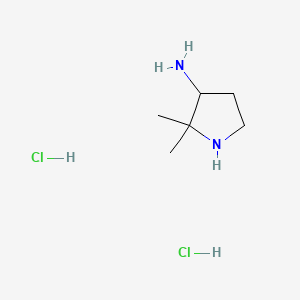
![N-{3-[(methylamino)methyl]phenyl}methanesulfonamide](/img/structure/B13493594.png)
![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13493597.png)
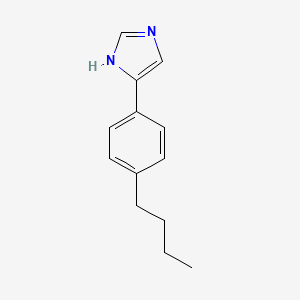
![Methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride](/img/structure/B13493602.png)
